molecular formula C18H12ClFN2O3S2 B2680205 N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1796970-60-9

N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2680205
CAS No.: 1796970-60-9
M. Wt: 422.87
InChI Key: YBTHFFOXUUSITA-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a chloro-fluorophenyl group and a thiophene-carbonyl-thiophene moiety, connected via an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the 3-chloro-4-fluoroaniline, which is then reacted with thiophene derivatives under specific conditions to form the desired product. Common reagents used in these reactions include coupling agents, catalysts, and solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties, such as polymers or electronic materials.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide: can be compared with other compounds containing chloro-fluorophenyl groups or thiophene moieties.

    N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide: is unique due to its specific combination of functional groups and molecular structure.

Highlighting Uniqueness

The uniqueness of N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide lies in its potential to exhibit distinct chemical reactivity and biological activity due to the presence of both chloro-fluorophenyl and thiophene-carbonyl-thiophene groups.

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H15ClFN2S2\text{C}_{16}\text{H}_{15}\text{Cl}\text{F}\text{N}_2\text{S}_2

Key Features:

  • Contains a chloro and fluoro substituent on the phenyl ring.
  • Incorporates thiophene moieties, which are known for their biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with thiophene rings exhibit significant antimicrobial activity. The incorporation of thiophene in this compound suggests potential effectiveness against various bacterial strains.

Case Study:
A study evaluated the antimicrobial efficacy of similar thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, indicating promising antimicrobial activity .

Anticancer Activity

The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation. Thiophene derivatives have been noted for their anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies demonstrated that related compounds could inhibit the growth of cancer cell lines such as HeLa and MCF-7. For instance, a derivative exhibited an IC50 value of 25 µM in MCF-7 cells, suggesting significant anticancer potential .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Disruption of Membrane Integrity: Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-725 µM
AnticancerHeLaTBD

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O3S2/c19-13-7-11(1-3-14(13)20)22-18(25)17(24)21-8-12-2-4-15(27-12)16(23)10-5-6-26-9-10/h1-7,9H,8H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTHFFOXUUSITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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